molecular formula C24H30N2O2 B5042124 2-phenyl-1-[4-(2-phenylbutanoyl)piperazin-1-yl]butan-1-one

2-phenyl-1-[4-(2-phenylbutanoyl)piperazin-1-yl]butan-1-one

Cat. No.: B5042124
M. Wt: 378.5 g/mol
InChI Key: QIJOYECFKVWEFV-UHFFFAOYSA-N
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Description

2-phenyl-1-[4-(2-phenylbutanoyl)piperazin-1-yl]butan-1-one is a complex organic compound that features a piperazine ring substituted with phenyl and butanoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-[4-(2-phenylbutanoyl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. One common method includes the acylation of piperazine derivatives with phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-[4-(2-phenylbutanoyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-phenyl-1-[4-(2-phenylbutanoyl)piperazin-1-yl]butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-1-[4-(2-phenylbutanoyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one
  • 2-phenyl-1-[4-(2-chlorophenyl)piperazin-1-yl]butan-1-one
  • 2-phenyl-1-[4-(2-fluorophenyl)piperazin-1-yl]butan-1-one

Uniqueness

2-phenyl-1-[4-(2-phenylbutanoyl)piperazin-1-yl]butan-1-one is unique due to its specific substitution pattern on the piperazine ring. This unique structure can result in distinct biological activities and chemical properties compared to similar compounds. For instance, the presence of the phenylbutanoyl group may enhance its lipophilicity and ability to cross biological membranes, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

2-phenyl-1-[4-(2-phenylbutanoyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-3-21(19-11-7-5-8-12-19)23(27)25-15-17-26(18-16-25)24(28)22(4-2)20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJOYECFKVWEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C(CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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